molecular formula C15H21N3O3S B6430118 N-[4-(methylsulfanyl)-1-oxo-1-[3-(pyridin-3-yloxy)azetidin-1-yl]butan-2-yl]acetamide CAS No. 1902943-65-0

N-[4-(methylsulfanyl)-1-oxo-1-[3-(pyridin-3-yloxy)azetidin-1-yl]butan-2-yl]acetamide

Cat. No.: B6430118
CAS No.: 1902943-65-0
M. Wt: 323.4 g/mol
InChI Key: LQJBMCFKIWGRSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a structurally complex acetamide derivative characterized by:

  • Methylsulfanyl group: At the 4-position of the butan-2-yl chain, enhancing lipophilicity and influencing metabolic stability.
  • Acetamide backbone: A common pharmacophore in medicinal chemistry, facilitating interactions with biological targets.

Properties

IUPAC Name

N-[4-methylsulfanyl-1-oxo-1-(3-pyridin-3-yloxyazetidin-1-yl)butan-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O3S/c1-11(19)17-14(5-7-22-2)15(20)18-9-13(10-18)21-12-4-3-6-16-8-12/h3-4,6,8,13-14H,5,7,9-10H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQJBMCFKIWGRSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CCSC)C(=O)N1CC(C1)OC2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[4-(methylsulfanyl)-1-oxo-1-[3-(pyridin-3-yloxy)azetidin-1-yl]butan-2-yl]acetamide typically involves multiple steps, starting with the preparation of the key intermediates. One common route includes the alkylation of an azetidine derivative with an acyl chloride under basic conditions to introduce the butan-2-yl side chain. This is followed by the incorporation of the pyridin-3-yloxy group through nucleophilic substitution.

Industrial Production Methods: For large-scale production, optimization of reaction conditions such as temperature, solvent, and catalysts is crucial. Industrial methods may utilize continuous flow reactors to enhance the efficiency and yield of the synthesis process. Catalysts such as palladium or copper complexes can be employed to facilitate specific steps in the synthetic route, ensuring high purity and consistency of the final product.

Types of Reactions:

  • Oxidation: This compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones under appropriate conditions.

  • Reduction: Reduction reactions can target the oxo group, converting it into a corresponding alcohol.

  • Substitution: The pyridin-3-yloxy group can participate in nucleophilic substitution reactions, allowing for the modification of the compound's chemical structure.

Common Reagents and Conditions:

  • Oxidizing agents: Hydrogen peroxide or m-chloroperoxybenzoic acid (mCPBA) for oxidation reactions.

  • Reducing agents: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) for reduction reactions.

  • Bases: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) for substitution reactions.

Major Products Formed:

  • Oxidation products: Sulfoxides or sulfones.

  • Reduction products: Alcohol derivatives.

  • Substitution products: Various modified azetidine derivatives.

Scientific Research Applications

Chemistry:

  • As a building block in organic synthesis for creating complex molecules.

  • In the development of new reaction methodologies.

Biology:

  • Studied for its potential as a pharmacophore in drug design.

  • Investigated for its interactions with biological macromolecules.

Medicine:

  • Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

  • Research into its role as a possible inhibitor of specific enzymes or receptors.

Industry:

  • Used in the formulation of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-[4-(methylsulfanyl)-1-oxo-1-[3-(pyridin-3-yloxy)azetidin-1-yl]butan-2-yl]acetamide exerts its effects can vary depending on its application. In a biological context, it may act by binding to specific molecular targets such as enzymes or receptors, modulating their activity. The presence of the pyridin-3-yloxy group allows for interactions with aromatic residues in proteins, while the oxo and sulfanyl groups can participate in hydrogen bonding and other non-covalent interactions.

Comparison with Similar Compounds

Piperazine-Based Analog (BK58964)

Structure : N-[4-(methylsulfanyl)-1-oxo-1-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}butan-2-yl]acetamide .
Key Differences :

Feature Target Compound BK58964
Heterocyclic Core Azetidine (4-membered) Piperazine (6-membered)
Substituent Pyridin-3-yloxy Trifluoromethylpyrimidine
Molecular Weight Not reported 405.44 g/mol

Implications :

  • The trifluoromethylpyrimidine group in BK58964 introduces strong electron-withdrawing effects, which may enhance metabolic stability but reduce solubility .

Pyrazole-Containing Acetamide (–6)

Structure : N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[4-(methylsulfanyl)phenyl]acetamide .
Key Differences :

Feature Target Compound Pyrazole Analog
Core Heterocycle Azetidine Pyrazole (5-membered)
Substituent Pyridinyloxy Methylsulfanylphenyl
Crystallinity Not reported Stable crystal structure

Implications :

  • The pyrazole ring enables π-π stacking with aromatic residues in target proteins, a feature absent in the azetidine-based compound.

TRPA1 Antagonists (HC-030031 and CHEM-5861528)

Structures : Acetamides with purine-derived substituents .
Key Differences :

Feature Target Compound TRPA1 Antagonists
Core Structure Azetidine + pyridinyloxy Purin-7-yl + substituted phenyl
Biological Activity Unknown IC50 = 4–10 μM (TRPA1)

Implications :

  • The azetidine-pyridinyloxy motif in the target compound may offer novel selectivity profiles compared to TRPA1 antagonists, which rely on purine interactions.
  • The methylsulfanyl group could modulate oxidative metabolism differently than the bulky substituents in HC-030031 .

Benzo-Oxazole Derivative (Compound 69)

Structure : N-(((3S,3aS)-7-(6-(3-hydroxyprop-1-ynyl)pyridin-3-yl)-1-oxo-1,3,3a,4-tetrahydrobenzo[b]oxazolo[3,4-d][1,4]oxazin-3-yl)methyl)acetamide .
Key Differences :

Feature Target Compound Compound 69
Complexity Moderate High (fused oxazole-oxazin)
Solubility Likely higher Reduced due to hydrophobicity

Implications :

  • The fused heterocyclic system in Compound 69 may hinder bioavailability compared to the simpler azetidine core in the target compound.
  • The hydroxypropynyl group in Compound 69 introduces a polar moiety absent in the target compound, altering target engagement .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.